

An In-depth Technical Guide to the Physical Properties of (-)-Dihydrocarveol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Dihydrocarveol

Cat. No.: B3028896

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of **(-)-Dihydrocarveol**, a monoterpenoid alcohol. The information is curated for professionals in research and drug development, presenting key data in an accessible format, outlining standard experimental methodologies for property determination, and visualizing relevant chemical and procedural workflows.

Core Physical and Chemical Properties

(-)-Dihydrocarveol is a naturally occurring compound found in essential oils like caraway and mint.^[1] It exists as a mixture of stereoisomers, with the specific properties often depending on the isomeric composition.^[2] The data presented below corresponds to **(-)-Dihydrocarveol**, often supplied as a mixture of its isomers.

Data Presentation: Summary of Physical Properties

Property	Value	Notes	Source(s)
Molecular Formula	C ₁₀ H ₁₈ O	[3][4][5][6]	
Molecular Weight	154.25 g/mol	[2][3][4][5]	
CAS Number	20549-47-7	For (-)-Dihydrocarveol	[2][3][4][7][8]
619-01-2	For Dihydrocarveol (isomer unspecified)		
38049-26-2	For (±)-Dihydrocarveol	[6][9]	
Appearance	Colorless to pale yellow clear liquid	[10]	
Odor	Minty, sweet-woody, spicy, with notes of caraway	Resembles spearmint	[11][12]
Boiling Point	223-225 °C @ 760 mmHg	[6][7][11]	
	140-141 °C @ 50 mmHg		
Melting Point	Not Available	The compound is a liquid at ambient temperatures.	[6][13]
Density / Specific Gravity	0.926 g/mL @ 20 °C	[2][3][5]	
	0.921-0.926 g/mL @ 25 °C	[11]	
Refractive Index	1.476 - 1.479 @ 20 °C (n _{20/D})	[2][3][5]	
	1.477 - 1.487 @ 20 °C (n _{20/D})		
Optical Rotation	[α] _{20/D} -20° ± 1°, neat	For a mixture of isomers.	[2][3]

[α]	-6.00 to -5.00	Isomer unspecified.
Vapor Pressure	0.1 mmHg @ 20 °C	
0.018 mmHg @ 25 °C (est.)	[7]	
Flash Point	90 °C (194 °F) - closed cup	[2][3][5]
83.89 °C (183 °F) - TCC		
Solubility	Soluble in alcohol and fixed oils.	[13][14]
Water: 426.5 mg/L @ 25 °C (est.)	Insoluble to slightly soluble in water.	[13][15]
logP (o/w)	2.9 - 3.2	Indicates lipophilic nature. [7][15]

Experimental Protocols for Property Determination

While specific experimental records for the cited values are proprietary to the data sources, the following outlines the standard methodologies used in the industry for determining these key physical properties.

2.1 Purity and Isomeric Composition: Gas Chromatography (GC)

Gas chromatography is the primary technique for assessing the purity and determining the relative percentages of isomers in a **(-)-Dihydrocarveol** sample.[2][3]

- Principle: The method separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[16]
- Generalized Protocol:

- Sample Preparation: A small, precise volume of the **(-)-Dihydrocarveol** sample is diluted in a volatile solvent (e.g., acetone or ethanol).
- Injection: The diluted sample is injected into the GC inlet, where it is vaporized at a high temperature.
- Separation: An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through a capillary column.^[8] The different isomers of dihydrocarveol travel through the column at different rates depending on their boiling points and interaction with the stationary phase, leading to separation.^[2]
- Detection: As each component exits the column, it is detected by a detector, commonly a Flame Ionization Detector (FID), which generates an electrical signal proportional to the amount of the component.
- Analysis: The resulting chromatogram shows peaks corresponding to each separated component. The area under each peak is used to calculate the percentage of each isomer and any impurities present in the sample.^[2]

2.2 Optical Rotation: Polarimetry

Optical rotation is a critical property for chiral molecules like **(-)-Dihydrocarveol**, defining its stereochemical identity. It is measured using a polarimeter.

- Principle: Chiral substances rotate the plane of plane-polarized light.^[14] The angle of this rotation is measured. A negative (-) sign indicates levorotatory rotation (counter-clockwise).
^[10]
- Generalized Protocol:
 - Instrument Calibration: The polarimeter is turned on and allowed to stabilize. The zero point is calibrated using a blank, which is typically the empty sample tube for a neat liquid like **(-)-Dihydrocarveol**.^[10]
 - Sample Loading: The polarimeter sample tube (of a known path length, e.g., 1 decimeter) is carefully filled with the neat liquid sample, ensuring no air bubbles are present.

- Measurement: The tube is placed in the polarimeter. The measurement is taken at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589.3 nm).
[\[6\]](#)[\[10\]](#)
- Data Recording: The observed angle of rotation (α) is recorded. For neat liquids, the specific rotation $[\alpha]$ is calculated by dividing the observed rotation by the path length (in dm) and the density (in g/mL).

2.3 Refractive Index: Abbe Refractometry

The refractive index is a fundamental physical constant used for substance identification and quality control.

- Principle: This technique measures the extent to which light is bent, or refracted, when it passes from air into the liquid sample. It is based on the determination of the critical angle.
[\[12\]](#)
- Generalized Protocol:
 - Instrument Calibration: The prisms of the Abbe refractometer are cleaned, and the instrument is calibrated using a standard of known refractive index, such as distilled water.
[\[4\]](#)[\[12\]](#)
 - Sample Application: A few drops of the **(-)-Dihydrocarveol** sample are placed on the surface of the measuring prism.
[\[3\]](#)
 - Measurement: The prisms are closed to spread the liquid into a thin film. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The compensator is adjusted to remove any color fringes.
[\[17\]](#)
 - Reading: The refractive index value is read directly from the instrument's scale at a controlled temperature.
[\[17\]](#)

2.4 Boiling Point Determination

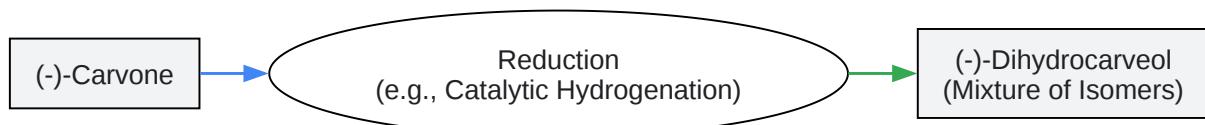
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.

- Principle: A liquid is heated until it boils, and the temperature of the vapor in equilibrium with the liquid is measured.[5][11]
- Generalized Protocol (Micro Scale):
 - Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]
 - Heating: The assembly is attached to a thermometer and heated gently in a Thiele tube or similar heating apparatus.[9][15]
 - Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid's vapor is filling it.[9][15]
 - Reading: The heat is removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15] It is crucial to also record the atmospheric pressure at the time of measurement.[11]

Mandatory Visualizations

3.1 Synthesis Workflow from Carvone

Dihydrocarveol is commonly prepared by the chemical reduction of carvone.[12] This workflow illustrates the general transformation.

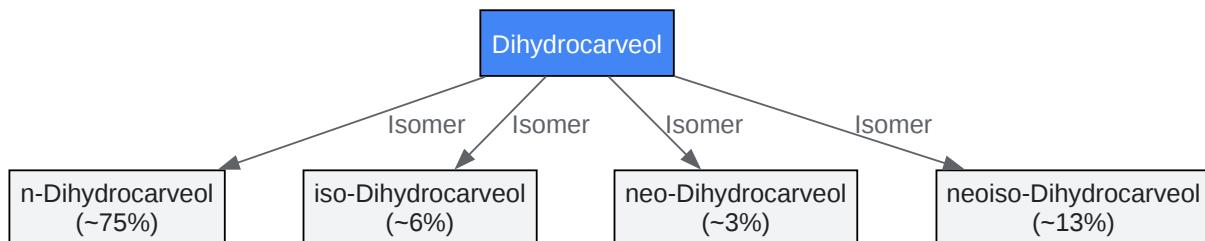


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Caption: Synthesis of **(-)-Dihydrocarveol** via reduction of **(-)-Carvone**.

3.2 Logical Relationship of Dihydrocarveol Isomers

Commercial **(-)-Dihydrocarveol** is often a mixture of multiple stereoisomers. This diagram shows the relationship between the main named isomers.

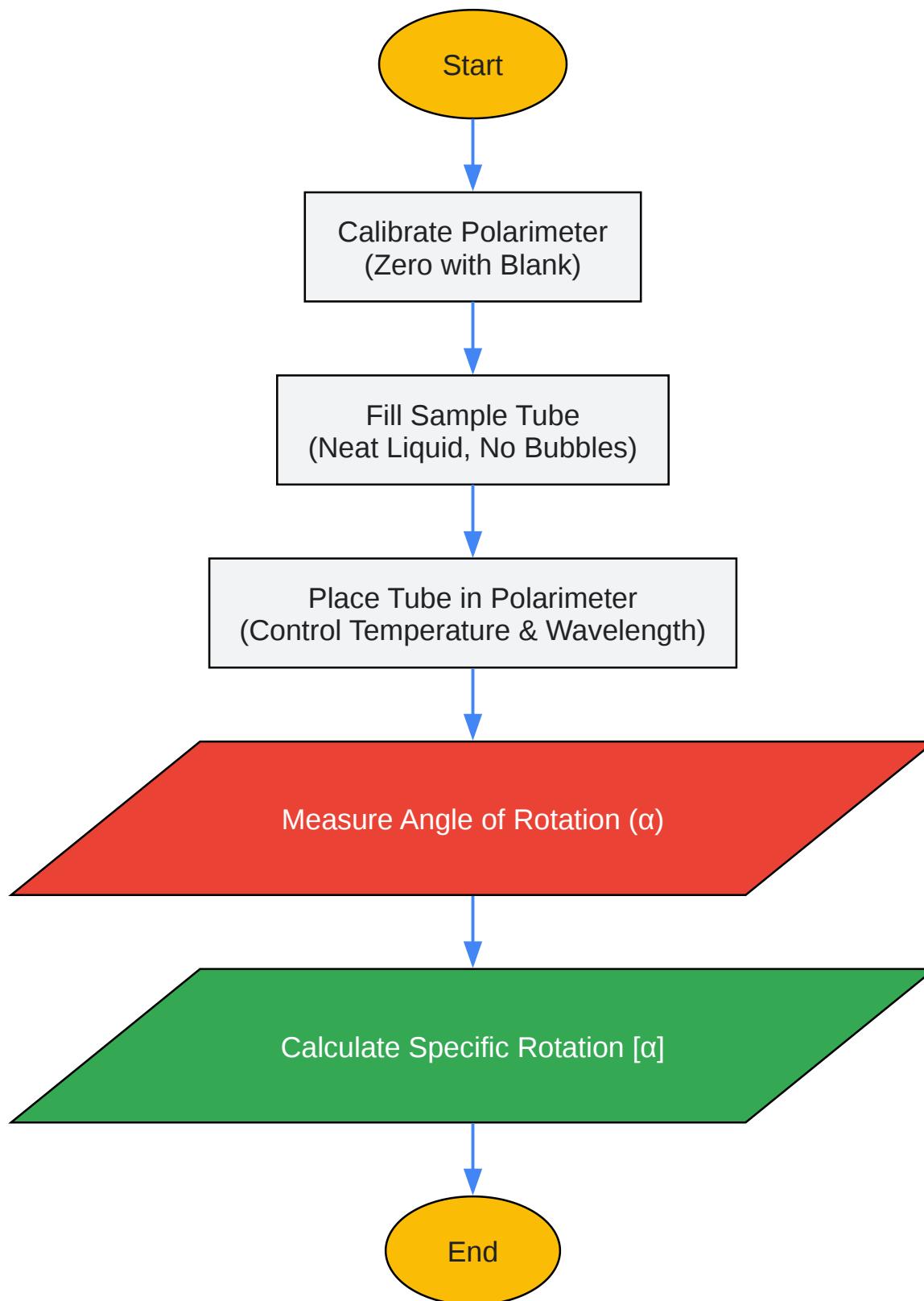


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Caption: Relationship of the main isomers in a typical Dihydrocarveol mixture[2].

3.3 Experimental Workflow for Optical Rotation Measurement

This diagram outlines the sequential steps for determining the optical rotation of a liquid sample using a polarimeter.



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Caption: Standard workflow for the determination of optical rotation.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (-)-Dihydrocarveol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3028896#dihydrocarveol-physical-properties>

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